What is 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid?
What is 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid?
An In-Depth Technical Guide to 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid
Introduction
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid is a heterocyclic organic compound featuring a benzisoxazole core. This scaffold, where a benzene ring is fused to an isoxazole ring, is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] The molecule itself is characterized by an acetic acid moiety at the 3-position and a hydroxyl group at the 5-position of the benzisoxazole ring system. While its direct applications are primarily in research, its structural analogs are key intermediates in the synthesis of significant pharmaceutical agents.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, potential biological significance, and handling protocols, tailored for professionals in chemical research and drug development.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of all further research. The identity and purity of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid are established through a combination of physical measurements and spectroscopic analysis.
Core Properties
The fundamental physicochemical properties of the compound are summarized below. These data are critical for experimental design, including solvent selection and dosage calculations.
| Property | Value | Source(s) |
| CAS Number | 34173-03-0 | [5][6][7][8] |
| Molecular Formula | C₉H₇NO₄ | [9] |
| Molecular Weight | 193.16 g/mol | Calculated |
| Appearance | Typically an off-white to light-colored solid or powder. | [3][10] |
| Solubility | Expected to be soluble in polar organic solvents like methanol and DMSO. | [3] |
| pKa | The carboxylic acid group imparts acidic properties to the molecule. | [3][11] |
Molecular Structure
The structural arrangement of the benzisoxazole core with its functional groups dictates the molecule's chemical reactivity and biological interactions.
Expected Spectroscopic Signatures
-
¹H NMR (Proton NMR): The spectrum in a solvent like DMSO-d₆ would be expected to show:
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Aromatic Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to specific splitting patterns (e.g., doublets, doublet of doublets).
-
Methylene Protons (-CH₂-): A singlet around 3.5-4.0 ppm for the two protons of the acetic acid methylene group.
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Exchangeable Protons: A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), and another for the phenolic proton (-OH). These signals would disappear upon D₂O exchange.
-
-
¹³C NMR (Carbon NMR): Key signals would include:
-
Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.
-
Aromatic & Isoxazole Carbons: Multiple signals between 110-160 ppm.
-
Methylene Carbon (-CH₂-): A signal around 30-40 ppm.
-
-
FT-IR (Infrared Spectroscopy): The IR spectrum provides functional group information.[15]
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O-H Stretch: A broad band from 2500-3300 cm⁻¹ for the carboxylic acid O-H, overlapping with a sharper band for the phenolic O-H.
-
C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ characteristic of the carboxylic acid carbonyl group.
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C=C and C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the aromatic ring and isoxazole C=N bond.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight (193.16). High-resolution mass spectrometry would confirm the elemental composition of C₉H₇NO₄.
Synthesis and Chemical Reactivity
The synthesis of the benzisoxazole core is a well-established process in organic chemistry. The primary route to the parent scaffold, 1,2-benzisoxazole-3-acetic acid, involves the reaction of 4-hydroxycoumarin with hydroxylamine, a method detailed in several patents.[4][16]
Synthetic Workflow
The synthesis proceeds via a ring-opening and subsequent recyclization mechanism. This pathway can be adapted for the hydroxylated target compound by starting with a correspondingly substituted coumarin derivative.
Detailed Experimental Protocol (Exemplary)
This protocol is adapted from established methods for the synthesis of the non-hydroxylated analog, 1,2-benzisoxazole-3-acetic acid.[4][16] Researchers must optimize conditions for the specific hydroxylated starting material.
Objective: To synthesize 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid.
Materials:
-
6-Hydroxy-4-hydroxycoumarin (starting material)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable base (e.g., sodium carbonate, aqueous ammonia)
-
Solvent (e.g., water, ethanol/water mixture)
-
Hydrochloric acid (for acidification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 4-hydroxycoumarin and hydroxylamine hydrochloride in the chosen solvent.
-
Base Addition: Slowly add the base to the mixture. The base is crucial as it neutralizes the HCl from the hydroxylamine salt and facilitates the nucleophilic attack. The reaction is typically heated to reflux.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If necessary, filter off any inorganic salts.
-
Carefully acidify the filtrate with hydrochloric acid to a pH of ~2-3. This step protonates the carboxylate, causing the product to precipitate out of the aqueous solution.
-
-
Purification: Collect the crude solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality in Experimental Design:
-
Choice of Base: An inorganic base like sodium carbonate is often preferred for its low cost and ease of removal. An organic base may be used but can complicate purification.[16]
-
Acidification: This step is critical. The product exists as a carboxylate salt in the basic reaction mixture and is soluble. Protonation renders it neutral and significantly less soluble in water, enabling its isolation.
Biological Activity and Applications in Drug Discovery
The true value of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid lies in its potential as a building block for more complex, biologically active molecules.
Intermediate for Zonisamide Analogs
The parent compound, 1,2-benzisoxazole-3-acetic acid, is a documented key intermediate in the synthesis of Zonisamide, an anti-epileptic and anti-convulsant drug.[3][4] This establishes the industrial relevance of the benzisoxazole-3-acetic acid scaffold. The title compound serves as a direct precursor for creating hydroxylated analogs of Zonisamide, allowing researchers to explore structure-activity relationships (SAR) and potentially develop new drugs with improved efficacy or different pharmacological profiles.
Scaffold for Novel Therapeutics
The isoxazole ring is a versatile pharmacophore present in numerous approved drugs and clinical candidates.[1][17] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules that target specific enzymes or receptors.
-
Enzyme Inhibition: A Russian patent discloses benzo[d]isoxazole derivatives as potential inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of neurological disorders like schizophrenia.[18] While the title compound is not explicitly named, it falls within the broader class of compounds described, suggesting its potential as a starting point for developing novel DAAO inhibitors.
-
Anticancer and Antimicrobial Agents: The broader class of isoxazole-containing compounds has demonstrated significant potential in oncology and infectious diseases.[19][20][21] The presence of the phenolic hydroxyl and carboxylic acid groups on 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid provides reactive handles for chemists to elaborate the structure, creating libraries of novel compounds for screening against cancer cell lines or microbial pathogens.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety.
-
Hazard Identification: The GHS classification for the parent compound, 1,2-benzisoxazole-3-acetic acid, indicates that it is an irritant.[10] It is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[3] Similar precautions should be taken for the hydroxylated derivative.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[23]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[22]
-
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[23]
Conclusion
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid is more than a simple organic molecule; it is a strategically functionalized building block with significant potential in medicinal chemistry and drug discovery. Its well-defined synthesis, rooted in classic heterocyclic chemistry, makes it an accessible starting point for research. While its most direct lineage connects to the synthesis of Zonisamide analogs, its core benzisoxazole structure positions it as a valuable scaffold for developing novel therapeutics targeting a range of diseases, from neurological disorders to cancer. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher looking to leverage its potential in the laboratory.
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